molecular formula C14H14O2 B1598284 2,2'-Dimethyl-4,4'-biphenyldiol CAS No. 59517-19-0

2,2'-Dimethyl-4,4'-biphenyldiol

Cat. No.: B1598284
CAS No.: 59517-19-0
M. Wt: 214.26 g/mol
InChI Key: GTFQLBWTUKSJQG-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-4,4’-biphenyldiol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring two hydroxyl groups and two methyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dimethyl-4,4’-biphenyldiol can be synthesized from m-Cresol. . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for 2,2’-Dimethyl-4,4’-biphenyldiol are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-4,4’-biphenyldiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2’-Dimethyl-4,4’-biphenyldiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-4,4’-biphenyldiol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Biphenyldiol: Lacks the methyl groups, leading to different chemical properties and reactivity.

    4,4’-Biphenyldiol: Similar structure but with hydroxyl groups in different positions, affecting its chemical behavior.

    2,2’-Dihydroxybiphenyl: Another derivative with different substitution patterns.

Uniqueness

2,2’-Dimethyl-4,4’-biphenyldiol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4-(4-hydroxy-2-methylphenyl)-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFQLBWTUKSJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399776
Record name 2,2'-Dimethyl-4,4'-biphenyldiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59517-19-0
Record name 2,2'-Dimethyl-4,4'-biphenyldiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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